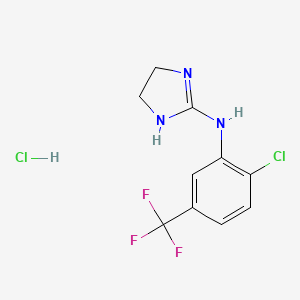
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group and a chloro-methylphenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-chloro-6-methylaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-6-methyl-3-nitroaniline.
Acylation: The nitroaniline derivative is then acylated using benzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product formed is N-(2-chloro-6-methylphenyl)-2-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Aplicaciones Científicas De Investigación
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chloro-6-methylphenyl)-2-aminobenzamide: This compound is similar in structure but contains an amino group instead of a nitro group.
2-chloro-6-methyl-3-nitroaniline: This is an intermediate in the synthesis of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide.
Uniqueness
This compound is unique due to the presence of both a nitro group and a chloro-methylphenyl group, which confer specific chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H11ClN2O3 |
|---|---|
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-4-7-11(15)13(9)16-14(18)10-6-2-3-8-12(10)17(19)20/h2-8H,1H3,(H,16,18) |
Clave InChI |
ASOOSKARNDMROC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)

![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)



![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)
![1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B11995984.png)




![2-(2-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11996027.png)
